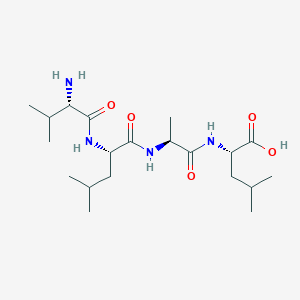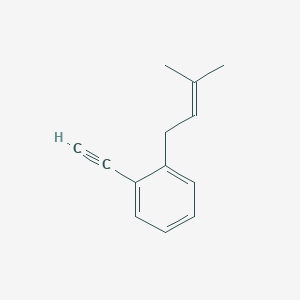
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with the molecular formula C13H14 It is characterized by the presence of an ethynyl group and a 3-methylbut-2-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-1-ethynylbenzene with 3-methylbut-2-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression .
Comparación Con Compuestos Similares
(3-Methylbut-1-en-2-yl)benzene: Shares a similar structural motif but lacks the ethynyl group.
(3-methylbut-2-en-2-yl)benzene: Another structurally related compound with different substitution patterns on the benzene ring.
Uniqueness: The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
819871-63-1 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-ethynyl-2-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-9H,10H2,2-3H3 |
Clave InChI |
GTRVVRGMQHTPBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC=CC=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



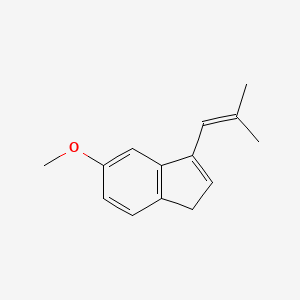
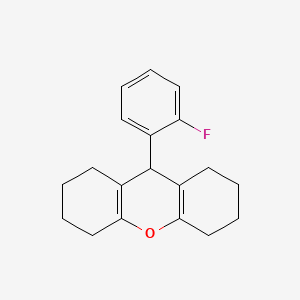
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
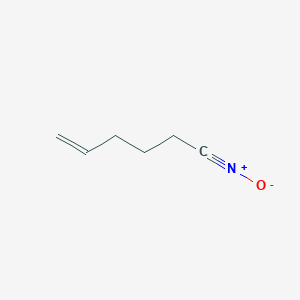
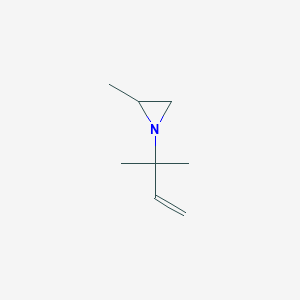
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
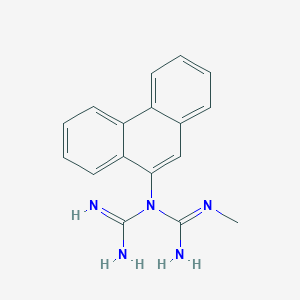
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
